molecular formula C20H19N3O5S B4126139 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one

Cat. No.: B4126139
M. Wt: 413.4 g/mol
InChI Key: MMZMBMWQUGYDFW-UHFFFAOYSA-N
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Description

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a methoxyphenyl group, and a sulfonylpyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a methoxy-substituted benzene ring reacts with an appropriate electrophile.

    Formation of the Sulfonylpyrrolidinone Moiety: The sulfonylpyrrolidinone moiety can be synthesized by reacting a pyrrolidinone derivative with a sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), potentially reducing the oxadiazole ring or the sulfonyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced oxadiazole derivatives, reduced sulfonyl groups

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: The compound can be used in the development of advanced materials, such as polymers or nanomaterials, due to its functional groups that can participate in various chemical reactions.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the field of organic chemistry.

Mechanism of Action

The mechanism of action of 5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indoles
  • 5-(4-Methoxyphenyl)-1H-imidazoles

Uniqueness

5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one is unique due to its combination of an oxadiazole ring, a methoxyphenyl group, and a sulfonylpyrrolidinone moiety. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various scientific research applications.

Properties

IUPAC Name

5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S/c1-13-3-9-16(10-4-13)29(25,26)23-17(11-12-18(23)24)20-21-19(22-28-20)14-5-7-15(27-2)8-6-14/h3-10,17H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMZMBMWQUGYDFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C(CCC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one
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5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one
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5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one
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5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one
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5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one
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5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)sulfonylpyrrolidin-2-one

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